molecular formula C15H23BrO B8323501 1-(0-Bromophenyl)-1-nonanol

1-(0-Bromophenyl)-1-nonanol

Cat. No.: B8323501
M. Wt: 299.25 g/mol
InChI Key: JDAHRCKVIPRMTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(0-Bromophenyl)-1-nonanol is a brominated aromatic alcohol with a molecular formula C₁₅H₂₃BrO, combining a nine-carbon aliphatic chain (nonanol) with a bromine-substituted phenyl ring at the terminal hydroxyl group. This structural hybrid confers unique physicochemical properties distinct from simpler aliphatic alcohols like 1-nonanol (C₉H₂₀O) or brominated analogs such as 9-bromo-1-nonanol (C₉H₁₉BrO). The bromophenyl group enhances lipophilicity and may influence biological activity, making it relevant in pharmaceutical and agrochemical research .

Properties

Molecular Formula

C15H23BrO

Molecular Weight

299.25 g/mol

IUPAC Name

1-(2-bromophenyl)nonan-1-ol

InChI

InChI=1S/C15H23BrO/c1-2-3-4-5-6-7-12-15(17)13-10-8-9-11-14(13)16/h8-11,15,17H,2-7,12H2,1H3

InChI Key

JDAHRCKVIPRMTR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(C1=CC=CC=C1Br)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-Nonanol (C₉H₂₀O)

  • Physical Properties: Property 1-Nonanol 1-(0-Bromophenyl)-1-nonanol (Inferred) Molecular Weight 144.25 g/mol ~277.25 g/mol Boiling Point 213–215°C Higher (due to bromophenyl group) Solubility Low in water Even lower (increased hydrophobicity) FTIR Spectral Shifts 900–1600 cm⁻¹ (red shifts during phase transitions) Likely altered due to aromatic C-Br and C-O-H interactions
  • This makes it more reactive in coupling reactions (e.g., Suzuki-Miyaura) compared to the aliphatic alcohol .
  • Biological Activity: 1-Nonanol exhibits antifungal properties against Aspergillus flavus via mitochondrial dysfunction and ROS accumulation . The bromophenyl derivative may enhance membrane disruption due to increased lipophilicity but could reduce volatility, limiting its utility as a repellent (contrasting with 1-nonanol’s role in chemotaxis assays ).

9-Bromo-1-nonanol (C₉H₁₉BrO)

  • Structural Differences: Bromine is positioned at the terminal carbon (C9) in 9-bromo-1-nonanol, whereas this compound features bromine on an aromatic ring. This distinction affects electronic properties: The aryl bromide in this compound has stronger electron-withdrawing effects, polarizing the hydroxyl group more significantly than the aliphatic bromide in 9-bromo-1-nonanol . Applications: 9-Bromo-1-nonanol is a precursor in polymer synthesis (e.g., hydroxyl-value determination via FTIR ), while the bromophenyl analog may serve as a building block for bioactive molecules.

1-(3-Bromophenyl)cyclopentan-1-ol (C₁₁H₁₃BrO)

  • Comparative Analysis: This cyclopentanol derivative shares a brominated aromatic ring but lacks the long aliphatic chain of this compound. Key differences include: Hydrophobicity: The nine-carbon chain in this compound increases membrane permeability compared to the cyclopentanol analog. Synthetic Utility: The cyclopentanol structure is more rigid, favoring stereoselective synthesis, whereas the nonanol chain offers flexibility for functionalization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.